(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
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Description
“(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester” is a type of boronic acid pinacol ester . Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
Boronic acid pinacol esters can be prepared through various methods, including stoichiometric and catalytic methods . The synthesis of these compounds has received much attention over the past decade due to their stability and ease of preparation .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic ester moiety . This moiety is relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
Boronic acid pinacol esters are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Additionally, boronic acid pinacol esters can undergo protodeboronation, a process that has been studied using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters can vary depending on the specific compound . For example, some boronic acid pinacol esters are solid at room temperature and have a specific melting point .Safety And Hazards
Boronic acid pinacol esters can pose certain safety hazards. For instance, they may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures, such as wearing personal protective equipment and ensuring adequate ventilation, should be taken when handling these compounds .
properties
IUPAC Name |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFDUCQEBGHBQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester | |
CAS RN |
448212-00-8 |
Source
|
Record name | ethyl (2Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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